1-(1-Cyclopentylpiperidin-4-YL)methanamine
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Overview
Description
“1-(1-Cyclopentylpiperidin-4-YL)methanamine” is a chemical compound with the molecular formula C11H22N2 . It is also known by its CAS Number: 132864-60-9 .
Molecular Structure Analysis
The molecular weight of “1-(1-Cyclopentylpiperidin-4-YL)methanamine” is 182.31 . The molecular structure is represented by the SMILES stringNCC1CCN (CC1)C2CCCC2
.
Scientific Research Applications
Chemical Inhibitors in Pharmacology
Chemical inhibitors like 1-(1-Cyclopentylpiperidin-4-YL)methanamine may play a crucial role in the study of enzyme interactions and the metabolism of various drugs. For example, the careful assessment of Cytochrome P450 (CYP) isoforms in the liver is vital for predicting drug-drug interactions (DDIs). Inhibitors are used to understand the contribution of various CYP isoforms to drug metabolism. Selective inhibitors are critical for deciphering the involvement of specific CYP isoforms, which is essential for the safe and effective development of new pharmaceuticals (Khojasteh et al., 2011).
Role in Disease Treatment
Understanding the pharmacodynamics and pharmacokinetics of chemical inhibitors can significantly impact the treatment of various diseases. For instance, GLP-1 receptor agonists, used for treating Type 2 diabetes, demonstrate the potential of biochemical modulation in managing diseases. These agonists mimic the incretin hormone GLP-1, enhancing insulin secretion, reducing appetite, and slowing gastric emptying, showcasing the broader implications of targeted chemical interactions in disease management (Klausen et al., 2021).
Implications in Biochemical Research
In biochemical research, the application of chemical inhibitors can elucidate the mechanisms of action of various biological pathways. For example, understanding the role of methionine in metabolic processes involves studying its absorption and the impact on health. The use of inhibitors in such studies can reveal the importance of specific transport proteins and the effects of their inhibition on metabolic pathways, highlighting the intricate balance of nutrient absorption and its implications for health and disease (Mastrototaro et al., 2016).
Safety And Hazards
The safety information available indicates that “1-(1-Cyclopentylpiperidin-4-YL)methanamine” may be harmful if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral . Further safety and hazard details should be obtained from the Material Safety Data Sheet (MSDS) provided by the manufacturer.
properties
IUPAC Name |
(1-cyclopentylpiperidin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGQSUQRLEZFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390126 |
Source
|
Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopentylpiperidin-4-YL)methanamine | |
CAS RN |
132864-60-9 |
Source
|
Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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